Cas no 33671-75-9 (9,10[1',2']-benzenoanthracene, 9,10-dihydro-1,4,9,10-tetramethyl- (en))
33671-75-9 structure
Product Name:9,10[1',2']-benzenoanthracene, 9,10-dihydro-1,4,9,10-tetramethyl- (en)
Numéro CAS:33671-75-9
Le MF:C24H22
Mégawatts:310.431486606598
CID:1465449
Update Time:2022-07-27
9,10[1',2']-benzenoanthracene, 9,10-dihydro-1,4,9,10-tetramethyl- (en) Propriétés chimiques et physiques
Nom et identifiant
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- 9,10[1',2']-benzenoanthracene, 9,10-dihydro-1,4,9,10-tetramethyl- (en)
- MCULE-1223388738
- 1,4,9,10-tetramethoxy-anthracene
- ACMC-20mais
- 1,4,9,10-tetramethyltriptycene
- CTK0D6884
- AC1LGKV7
- Anthracene, 1,4,9,10-tetramethoxy-
- ZINC00340866
- AG-650/41069359
- MCULE-1223388738; 1,4,9,10-tetramethoxy-anthracene; ACMC-20mais; 1,4,9,10-tetramethyltriptycene; CTK0D6884; AC1LGKV7; Anthracene, 1,4,9,10-tetramethoxy-; ZINC00340866; AG-650/41069359;
- DYFRRSQQUPBIIX-UHFFFAOYSA-N
-
- Piscine à noyau: 1S/C24H22/c1-15-13-14-16(2)22-21(15)23(3)17-9-5-7-11-19(17)24(22,4)20-12-8-6-10-18(20)23/h5-14H,1-4H3
- La clé Inchi: DYFRRSQQUPBIIX-UHFFFAOYSA-N
- Sourire: C12(C([H])([H])[H])C3=C([H])C([H])=C([H])C([H])=C3C(C([H])([H])[H])(C3=C([H])C([H])=C([H])C([H])=C13)C1=C(C([H])([H])[H])C([H])=C([H])C(C([H])([H])[H])=C21
Propriétés calculées
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 0
- Comptage des atomes lourds: 24
- Nombre de liaisons rotatives: 0
9,10[1',2']-benzenoanthracene, 9,10-dihydro-1,4,9,10-tetramethyl- (en) Littérature connexe
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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